3,4,5-Tris(dodecyloxy)aniline
Overview
Description
3,4,5-Tris(dodecyloxy)aniline: is a chemical compound that belongs to the family of anilines. It is characterized by the presence of three dodecyloxy groups attached to the benzene ring at the 3, 4, and 5 positions, and an amino group at the 1 position. This compound is typically a white to off-white powder that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(dodecyloxy)aniline generally involves the following steps:
Nitration of 1,2,3-tris(dodecyloxy)benzene: This step involves the nitration of 1,2,3-tris(dodecyloxy)benzene to form 3,4,5-tris(dodecyloxy)nitrobenzene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of 3,4,5-tris(dodecyloxy)nitrobenzene: The nitro group in 3,4,5-tris(dodecyloxy)nitrobenzene is reduced to an amino group to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tris(dodecyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3,4,5-Tris(dodecyloxy)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(dodecyloxy)aniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and interact with nucleophilic sites, while the dodecyloxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
- 3,4,5-Tris(octyloxy)aniline
- 3,4,5-Tris(hexyloxy)aniline
- 3,4,5-Tris(butyloxy)aniline
Comparison: 3,4,5-Tris(dodecyloxy)aniline is unique due to its longer dodecyloxy chains, which can enhance its hydrophobicity and influence its interactions with biological membranes. Compared to its shorter-chain analogs, it may exhibit different solubility profiles and biological activities .
Properties
IUPAC Name |
3,4,5-tridodecoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTJOYSOISUALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566434 | |
Record name | 3,4,5-Tris(dodecyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151237-05-7 | |
Record name | 3,4,5-Tris(dodecyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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